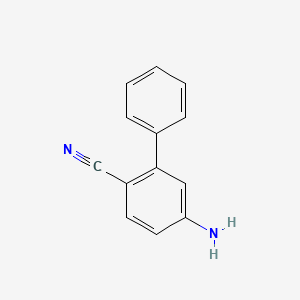

5-Aminobiphenyl-2-carbonitrile

描述

属性

CAS 编号 |

91822-42-3 |

|---|---|

分子式 |

C13H10N2 |

分子量 |

194.23 g/mol |

IUPAC 名称 |

4-amino-2-phenylbenzonitrile |

InChI |

InChI=1S/C13H10N2/c14-9-11-6-7-12(15)8-13(11)10-4-2-1-3-5-10/h1-8H,15H2 |

InChI 键 |

UBZMQCVJRZKVNK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C#N |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

Anticancer Activity

5-Aminobiphenyl-2-carbonitrile derivatives have been investigated for their potential as anticancer agents. Studies indicate that compounds with similar structures exhibit promising cytotoxic effects against various human tumor cell lines. For instance, derivatives of 2-aminobenzothiazole, which share structural similarities with this compound, have shown notable efficacy against cancer cells such as HepG2 and MCF7, outperforming standard treatments like 5-fluorouracil in cell viability assays .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound derivative A | MCF7 | 1.2 | |

| This compound derivative B | HepG2 | 0.8 |

Mechanism of Action

The anticancer properties are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various biochemical pathways. The structure-activity relationship (SAR) studies suggest that modifications on the biphenyl or carbonitrile moieties can enhance biological activity .

Dye Manufacturing

Oxidative Hair Dyes

this compound derivatives serve as key intermediates in the formulation of oxidative hair dyes. These compounds act as developers that interact with couplers to produce a wide range of hair colors with excellent fastness properties. The use of these derivatives allows for vibrant colorations while maintaining stability against light and wash .

| Dye Type | Color Produced | Fastness Properties | Reference |

|---|---|---|---|

| Oxidative Dye A | Brown | High light fastness | |

| Oxidative Dye B | Black | Excellent wash fastness |

Material Science

Organic Electronics

The biphenyl structure is integral to the development of organic semiconductors and materials used in organic light-emitting diodes (OLEDs). Compounds like this compound are utilized due to their favorable electronic properties and stability, making them suitable for applications in display technologies and organic photovoltaic cells .

| Application | Material Type | Properties |

|---|---|---|

| OLEDs | Organic Semiconductor | High efficiency, stability |

| Photovoltaics | Organic Solar Cells | Good charge transport |

Toxicological Studies

Research into the toxicological profiles of compounds related to this compound has highlighted potential genotoxicity associated with certain derivatives. Azo dyes containing amine groups have been shown to exhibit carcinogenic properties in animal models, emphasizing the need for careful evaluation when considering these compounds for industrial applications .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of derivatives based on this compound and tested their efficacy against multiple cancer cell lines. The results indicated that specific substitutions on the biphenyl ring significantly enhanced cytotoxicity, leading to further investigations into their mechanism of action and potential clinical applications .

Case Study 2: Hair Dye Formulation

In a commercial application, a new line of oxidative hair dyes was developed using derivatives of this compound. The resulting products demonstrated superior color retention and consumer satisfaction due to their vibrant hues and minimal fading over time .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares structural analogs and functionalized carbonitriles from the evidence, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Reactivity and Solubility Polar Groups (e.g., -OH, -OCH₃): The hydroxyl and methoxy groups in 5-Hydroxy-2',5'-dimethoxybiphenyl-3-carbonitrile increase polarity and solubility in protic solvents, making it suitable for aqueous-phase reactions . In contrast, methyl groups in 2',5'-dimethylbiphenyl-2-carbonitrile enhance hydrophobicity, favoring organic-phase applications . Amino Groups: The amino group in 5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile facilitates nucleophilic substitution and hydrogen bonding, enabling its use in constructing complex heterocycles .

Electronic Effects Cyano Group (-CN): Present in all compounds, this group withdraws electrons, stabilizing aromatic systems and directing electrophilic attacks to meta/para positions. Nitro Group (-NO₂): In 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, the nitro group further deactivates the ring, making it resistant to oxidation and suitable for high-stability intermediates .

Heterocyclic vs. Biphenyl Systems

- Thiophene and pyrimidine cores (e.g., ) exhibit distinct conjugation patterns compared to biphenyls. For example, thiophene’s sulfur atom enhances π-electron delocalization, influencing optoelectronic properties . Pyrimidine derivatives are prized for their bioactivity, often serving as kinase inhibitors .

Applications Pharmaceuticals: Amino- and nitro-substituted carbonitriles (e.g., ) are intermediates in drug synthesis, particularly for antibiotics and antivirals. Materials Science: Methyl-substituted biphenyls () may serve as mesogens in liquid crystal displays due to their rigid, hydrophobic structures.

常见问题

Q. What are the standard synthetic routes for preparing 5-Aminobiphenyl-2-carbonitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functional group transformations, such as:

- Reductive amination : Reduction of a nitrile precursor (e.g., biphenyl-2-carbonitrile derivatives) using catalysts like palladium or Raney nickel under hydrogen gas .

- Substitution reactions : Replacement of halogen atoms (e.g., bromine) in biphenyl scaffolds with amino groups via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–120°C) .

Key factors affecting yield include catalyst choice, solvent polarity, and temperature control. For example, excessive heat may lead to byproducts like dimerization or over-reduction.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : and NMR confirm the biphenyl backbone and nitrile/amine functional groups. Aromatic protons appear in the 6.5–8.5 ppm range, while nitrile carbons resonate near 115–120 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 194.1 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .

Cross-validation with multiple techniques is critical to resolve ambiguities in structural assignments.

Q. How can researchers introduce functional groups (e.g., halogens) to the biphenyl scaffold of this compound?

Electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies are common:

- Bromination : Use Br or N-bromosuccinimide (NBS) in acetic acid at 0–25°C to add bromine at specific positions .

- Directed functionalization : Leverage the nitrile group as a directing meta-substituent to install groups like hydroxyl or methyl via palladium-catalyzed coupling .

Reaction regioselectivity depends on electronic effects of the nitrile and amine groups.

Advanced Research Questions

Q. What mechanistic insights explain unexpected reaction outcomes during this compound synthesis?

Contradictory data, such as low yields or unanticipated byproducts, often arise from:

- Competing pathways : For example, amine groups may undergo oxidation to nitro derivatives under harsh conditions, detectable via FT-IR (N–O stretches at ~1520 cm) .

- Steric hindrance : Bulky substituents near the nitrile group can impede nucleophilic attack, requiring computational modeling (DFT) to optimize steric and electronic parameters .

Resolution involves kinetic studies (e.g., time-resolved NMR) and intermediate trapping (e.g., quenching with NaBH) to map reaction pathways.

Q. How do solvent-free mechanochemical methods compare to traditional synthesis for this compound derivatives?

Green chemistry approaches, such as grinding methods , offer advantages:

- Efficiency : Solid-state reactions avoid solvent waste and achieve >90% yield for derivatives like 3-amino-2,4-dicarbonitrile-5-methylbiphenyl under mild conditions .

- Selectivity : Reduced side reactions due to controlled stoichiometry and minimal thermal degradation .

Comparative studies using TGA (thermogravimetric analysis) and PXRD (powder X-ray diffraction) can validate phase purity and reaction progress.

Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. MS) for this compound analogs?

Contradictions between techniques may stem from:

- Dynamic processes : Rotameric equilibria in solution (NMR) vs. static gas-phase ions (MS). Variable-temperature NMR experiments clarify such discrepancies.

- Isomeric impurities : Chiral or regioisomers require chiral HPLC or 2D NMR (e.g., NOESY) for differentiation .

Cross-referencing with synthetic intermediates and computational simulations (e.g., Gaussian for chemical shifts) enhances reliability .

Q. What are the challenges in designing catalytic systems for asymmetric functionalization of this compound?

Asymmetric catalysis (e.g., C–H activation) faces hurdles due to:

- Planar chirality : The biphenyl system’s rigidity limits accessible stereochemical configurations.

- Catalyst poisoning : The amine group may coordinate strongly to metal catalysts (e.g., Ru or Rh), reducing activity. Solutions include using chiral ligands (e.g., BINAP) or protective groups (e.g., Boc) .

Advanced characterization via X-ray crystallography of intermediates or in situ XAFS (X-ray absorption fine structure) can elucidate catalytic mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。